Technical Whitepaper: Physicochemical Profiling of 2-Methoxyethyl N-(3-aminophenyl)carbamate
Technical Whitepaper: Physicochemical Profiling of 2-Methoxyethyl N-(3-aminophenyl)carbamate
The following technical guide provides an in-depth physicochemical and structural profiling of 2-methoxyethyl N-(3-aminophenyl)carbamate . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a bifunctional linker and pharmaceutical intermediate.
Executive Summary
2-methoxyethyl N-(3-aminophenyl)carbamate (CAS: 1095601-63-0) is a specialized aromatic carbamate featuring a "Janus-faced" molecular architecture. It combines a lipophilic, reactive m-aniline core with a hydrophilic 2-methoxyethyl (glycol-mimic) tail.
In drug development, this compound serves as a critical bifunctional linker . The free amine allows for conjugation to carboxylic acid-containing pharmacophores, while the carbamate moiety acts as a metabolically stable yet cleavable masking group, enhancing solubility via the ether tail. Its structural properties make it a prime candidate for prodrug design and polyurethane-based biomaterials .
Structural Identity & Molecular Architecture
The molecule is defined by three distinct functional zones that dictate its reactivity and solubility profile.
| Parameter | Data |
| IUPAC Name | 2-methoxyethyl N-(3-aminophenyl)carbamate |
| CAS Number | 1095601-63-0 |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| SMILES | COCCOC(=O)NC1=CC=CC(=C1)N |
| InChI Key | ZBYDMKPFQILQOD-UHFFFAOYSA-N |
Functional Zone Analysis
-
The Reactive Head (3-Aminophenyl): A meta-substituted aniline. The nitrogen lone pair is partially delocalized into the ring, making it nucleophilic but less basic than alkyl amines. This is the primary attachment point for drug conjugation.
-
The Linker Core (Carbamate): The -NH-C(=O)-O- bridge provides chemical stability superior to esters at physiological pH, while remaining susceptible to enzymatic cleavage by specific esterases (e.g., carboxylesterases).
-
The Solubilizing Tail (2-Methoxyethyl): This "mini-PEG" motif disrupts crystal lattice energy and interacts with water, significantly lowering LogP compared to ethyl or benzyl analogs.
Physicochemical Parameters (The Core)
This section synthesizes predicted and structurally-derived data to guide experimental handling.
Solubility & Lipophilicity
The inclusion of the methoxyethyl group shifts the lipophilicity profile, making the molecule more "drug-like" by balancing the hydrophobic aromatic ring.
| Property | Value / Range | Context |
| LogP (Predicted) | 0.7 ± 0.2 | Moderately lipophilic; crosses cell membranes but retains aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~73 Ų | < 140 Ų, indicating high probability of good oral bioavailability and membrane permeability. |
| Water Solubility | ~0.2 - 0.5 mg/mL | The ether oxygen acts as a hydrogen bond acceptor, enhancing solubility over simple phenyl carbamates. |
| H-Bond Donors | 3 | Aniline -NH₂ (2) + Carbamate -NH- (1). |
| H-Bond Acceptors | 4 | Carbamate C=O, Carbamate -O-, Ether -O-, Aniline N. |
Ionization & Thermal Properties
-
pKa (Aniline Amine): 4.6 - 4.9 (Predicted). The amine is a weak base. It will be protonated (ionized) only in acidic environments (pH < 4), meaning it remains neutral at physiological pH (7.4), facilitating passive diffusion.
-
pKa (Carbamate Nitrogen): >14 . Non-ionizable under physiological conditions.
-
Melting Point: Solid (Predicted: 60-80 °C) . While many low-MW carbamates are oils, the H-bonding capacity of the free amine and carbamate usually results in a crystalline solid.
-
Stability: Stable at neutral pH. Hydrolysis occurs under strongly basic conditions (pH > 10) or in the presence of specific amidases/esterases.
Synthesis & Impurity Profiling[5]
The synthesis of this compound requires controlled acylation to prevent polymerization (urea formation).
Synthetic Pathway
The most robust route involves the reaction of m-phenylenediamine with 2-methoxyethyl chloroformate . To avoid double acylation, a large excess of diamine is used, or one amine is protected (e.g., Boc-protection) prior to carbamoylation.
Figure 1: Synthetic pathway highlighting the critical selectivity challenge between mono- and bis-acylation.
Analytical Characterization (Signatures)[6]
-
¹H NMR (DMSO-d₆):
-
δ 9.4 ppm (s, 1H): Carbamate -NH-.
-
δ 6.8 - 7.2 ppm (m, 4H): Aromatic protons (meta-substitution pattern).
-
δ 4.9 ppm (s, 2H): Aniline -NH₂ (broad, exchangeable).
-
δ 4.1 ppm (t, 2H): -O-CH₂-CH₂-O-.
-
δ 3.5 ppm (t, 2H): -CH₂-O-CH₃.
-
δ 3.2 ppm (s, 3H): Terminal methoxy -OCH₃.
-
Applications in Drug Development[7][8][9]
Prodrug Linker Chemistry
This molecule is a prototype for "Self-Immolative" Linkers . When the aniline amine is conjugated to a drug (forming a urea or amide), the carbamate tail modulates the solubility. Upon enzymatic cleavage of the drug, the remaining carbamate spontaneously decomposes.
Metabolic Fate
Understanding the breakdown of this molecule is vital for toxicity profiling.
Figure 2: Metabolic degradation pathway. Note the release of m-phenylenediamine, a known sensitizer.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) over time.[2]
References
-
PubChem. 2-Methoxyethyl N-(3-aminophenyl)carbamate (CID 43309290).[1] National Library of Medicine. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020).[3] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry.[3] (Cited for carbamate/urea linker stability principles). [Link]
-
Matošević, A., & Bosak, A. (2020).[5][3] Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology. [Link]
-
Organic Chemistry Portal. Synthesis of Carbamates. (General synthetic protocols for aryl carbamates). [Link]
Sources
- 1. 2-methoxyethyl N-(3-aminophenyl)carbamate | C10H14N2O3 | CID 43309290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
